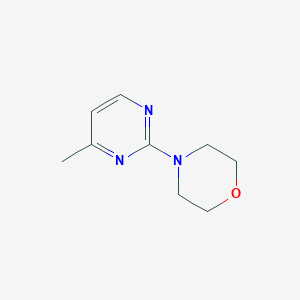

4-(4-Methylpyrimidin-2-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine-based compounds has been a subject of interest in recent years. For instance, a study reported the synthesis of new organocatalysts belonging to the class of ß-morpholine amino acids . The synthesis involved starting from commercially available amino acids and epichlorohydrin .Molecular Structure Analysis

Morpholine, a typical six-membered aliphatic heterocyclic compound, has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy . The structures of neutral morpholine and its monohydrated clusters were investigated .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Applications De Recherche Scientifique

Role in Intraligand Charge Transfer Processes

“4-(4-Methylpyrimidin-2-yl)morpholine” has been used in the study of intraligand charge transfer processes in Iridium (III) complexes . This research is significant as it provides an outlook for future research directions and describes possible research applications .

Catalyst in Urethane Formation

This compound has been studied for its role as a catalyst in urethane formation . A theoretical study of urethane formation through the reaction of phenyl isocyanate and butan-1-ol was carried out, both with and without the presence of “4-(4-Methylpyrimidin-2-yl)morpholine” and 4-methylmorpholine catalysts . The reaction mechanism in the presence of these catalysts differs significantly from the catalyst-free case and includes seven steps .

Role in Polyurethane Synthesis

The compound has been found to play an important role in the synthesis of polyurethane . Polyurethanes are one of the most versatile and unique polymers utilized in industrial manufacturing . They are used in a wide range of applications including flexible and rigid foam, paint, coating, adhesive, packaging, insulation, clothing yarn, and synthetic fiber .

Role in Catalyst Design and Development

The results of the study showed that “4-(4-Methylpyrimidin-2-yl)morpholine” is less effective as a catalyst compared to 4-methylmorpholine . This can be associated with the difference in their Proton Affinity (PA) values . This finding is significant as it can guide the design and development of more effective catalysts for urethane synthesis .

Role in Organocatalytic Reaction Mechanism

The compound has been studied for its role in the organocatalytic reaction mechanism . The calculated reactant complexes were compared with crystal structures of “4-(4-Methylpyrimidin-2-yl)morpholine” complexed with diols found in the literature . The structures were strikingly similar, thus partially verifying the validity of the proposed and studied general organocatalytic reaction mechanism .

Role in Handling Zwitterionic Structures

An irregularity in the energy profile occurred due to the zwitterionic nature of an intermediate in the reaction . To handle this irregularity, a correction was implemented which handles the appearance of a zwitterionic structure and the corresponding energetic properties . This shows the compound’s potential role in handling zwitterionic structures in chemical reactions .

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-methylpyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-8-2-3-10-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXJFOYSWDBEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpyrimidin-2-yl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)

![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)

![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)

![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)